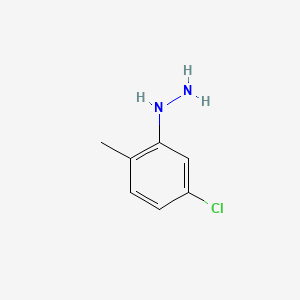

(5-Chloro-2-methylphenyl)hydrazine

Description

The exact mass of the compound (5-Chloro-2-methylphenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-Chloro-2-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFXJNWHUFWYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94447-40-2 | |

| Record name | (5-chloro-2-methylphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (5-Chloro-2-methylphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methylphenyl)hydrazine and its salts are important intermediates in synthetic organic chemistry, particularly in the construction of heterocyclic compounds. Their utility is most notably demonstrated in the Fischer indole synthesis, a powerful method for creating the indole nucleus, a structural motif present in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] A thorough understanding of the physical properties of (5-Chloro-2-methylphenyl)hydrazine is paramount for its effective use in research and development, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols for their determination, offering a valuable resource for scientists working with this versatile reagent.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of (5-Chloro-2-methylphenyl)hydrazine and its hydrochloride salt is presented below. It is important to note that while the hydrochloride salt is a common commercially available form, the freebase is often generated in situ or used directly in subsequent reactions.

| Property | (5-Chloro-2-methylphenyl)hydrazine | (5-Chloro-2-methylphenyl)hydrazine hydrochloride |

| CAS Number | 94447-40-2[1][4] | 5446-17-3[1][5] |

| Molecular Formula | C₇H₉ClN₂[1][4] | C₇H₁₀Cl₂N₂[5] |

| Molecular Weight | 156.61 g/mol [1][4] | 193.07 g/mol [5] |

| Appearance | Off-white to light brown crystalline solid (typical) | White to off-white crystalline solid (typical) |

| Melting Point | Data not available in the searched sources | Data not available in the searched sources |

| Boiling Point | Data not available in the searched sources | Data not available in the searched sources |

| Solubility | Generally soluble in organic solvents such as ethanol, methanol, and dichloromethane. Solubility in non-polar solvents like hexane is expected to be lower. Water solubility is limited. | Soluble in water and lower alcohols. |

| Predicted XlogP | 2.8[6] | Not applicable |

Structural Elucidation and Spectroscopic Data

The structural integrity and purity of (5-Chloro-2-methylphenyl)hydrazine are critical for its successful application in synthesis. Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. While specific experimental spectra for (5-Chloro-2-methylphenyl)hydrazine were not found in the searched literature, the expected spectral characteristics based on its structure and data from analogous compounds are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydrazine protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The methyl protons will present as a singlet at approximately δ 2.2-2.5 ppm. The hydrazine protons (-NHNH₂) will likely appear as two broad singlets, with chemical shifts that can be variable and are affected by solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon will appear at a higher field, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (5-Chloro-2-methylphenyl)hydrazine will exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group. A broader band may also be present due to the N-H of the secondary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹ for the methyl group.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: In the 1250-1350 cm⁻¹ range.

-

C-Cl stretching: Typically observed in the fingerprint region, around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For (5-Chloro-2-methylphenyl)hydrazine, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Predicted collision cross-section data for various adducts are available.[6]

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of (5-Chloro-2-methylphenyl)hydrazine.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of (5-Chloro-2-methylphenyl)hydrazine into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sample loss.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature above the melting point.

-

A nitrogen purge is used to maintain an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent. It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid (5-Chloro-2-methylphenyl)hydrazine to a known volume of the chosen solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution based on the dilution factor.

-

Caption: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

Causality: Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound, serving as a crucial tool for identity confirmation and purity assessment.

Protocols:

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of (5-Chloro-2-methylphenyl)hydrazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is completely dissolved.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

-

FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of (5-Chloro-2-methylphenyl)hydrazine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of (5-Chloro-2-methylphenyl)hydrazine in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Separation and Detection: The compound will be vaporized and separated on the GC column based on its boiling point and polarity, followed by detection and fragmentation in the mass spectrometer.

-

Sources

- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

Structural and Mechanistic Profiling of (5-Chloro-2-methylphenyl)hydrazine: A Technical Guide for Advanced Organic Synthesis

Executive Summary

(5-Chloro-2-methylphenyl)hydrazine is a highly versatile, substituted arylhydrazine that serves as a critical building block in modern organic synthesis and drug development[1]. Characterized by a rigid benzene scaffold substituted with a nucleophilic hydrazine moiety, an electron-withdrawing chlorine atom, and a sterically demanding methyl group, this compound is engineered for highly predictable reactivity[2]. This whitepaper provides an in-depth mechanistic analysis of its structural properties, a self-validating protocol for its synthesis, and its definitive role in directing regioselective cyclizations, such as the Fischer Indole Synthesis[3].

Molecular Architecture & Physicochemical Properties

The chemical behavior of (5-Chloro-2-methylphenyl)hydrazine is dictated by the push-pull electronic effects and steric boundaries established by its substituents:

-

The Hydrazine Group (-NHNH₂): Positioned at C1, the adjacent nitrogen atoms exhibit the alpha-effect, making the terminal nitrogen a potent nucleophile capable of rapidly condensing with carbonyls to form hydrazones[1].

-

The 2-Methyl Group: This substituent acts as a critical steric blocker at the ortho position. In cyclization reactions, it completely prevents ring closure at C2, forcing reactions to proceed exclusively at the C6 position[1].

-

The 5-Chloro Group: As an electron-withdrawing halogen, it modulates the electron density of the aromatic ring. While it stabilizes certain transition states during cyclization, it also makes the precursor diazonium salt more susceptible to degradation, necessitating specific reducing agents during synthesis[1].

Quantitative Structural Data

The following table summarizes the core physicochemical metrics for both the free base and its more stable hydrochloride salt form[2],[4],[5].

| Property | Value |

| Preferred IUPAC Name | (5-Chloro-2-methylphenyl)hydrazine |

| CAS Number (Free Base) | 94447-40-2 |

| CAS Number (HCl Salt) | 5446-17-3 |

| Molecular Formula | C₇H₉ClN₂ (Base) / C₇H₁₀Cl₂N₂ (HCl Salt) |

| Molecular Weight | 156.61 g/mol (Base) / 193.07 g/mol (HCl Salt) |

| Exact Mass | 156.0454 Da |

| SMILES | CC1=C(NN)C=C(Cl)C=C1 |

Self-Validating Synthetic Protocol: Diazotization-Reduction

The primary route for synthesizing (5-Chloro-2-methylphenyl)hydrazine involves the diazotization of 5-chloro-2-methylaniline, followed by a rapid reduction[1].

Causality in Reagent Selection

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is the mandated reducing agent[1]. Weaker agents (like sodium sulfite) are insufficient because the electron-withdrawing 5-chloro group destabilizes the intermediate diazonium ion. SnCl₂ provides a robust, rapid single-electron transfer that drives the reduction to the hydrazine state before competing nucleophilic aromatic substitution or diazonium cleavage can occur.

Figure 1: Two-step diazotization-reduction workflow for synthesizing the target hydrazine.

Step-by-Step Methodology

-

Preparation of the Amine Salt: Suspend 1.0 equivalent of 5-chloro-2-methylaniline in a 10-fold volumetric excess of concentrated HCl. Stir vigorously at room temperature until a homogenous hydrochloride salt suspension forms.

-

Diazotization (0–5 °C): Cool the suspension in an ice-brine bath to 0 °C. Add 1.05 equivalents of aqueous Sodium Nitrite (NaNO₂) dropwise.

-

Self-Validation Check: Monitor the reaction with starch-iodide paper. An immediate blue-black color confirms the presence of the necessary slight excess of nitrous acid. The strict <5 °C temperature prevents the diazonium from degrading into a phenol.

-

-

Reduction: In a separate flask, dissolve 2.5 equivalents of SnCl₂·2H₂O in concentrated HCl. Cool to 0 °C. Add this reducing solution dropwise to the diazonium mixture.

-

Self-Validation Check: A thick, off-white precipitate (the tin complex of the hydrazine) will form immediately, visually confirming successful reduction.

-

-

Isolation: Allow the mixture to warm to room temperature over 2 hours. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield (5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS 5446-17-3). Isolating the HCl salt is highly recommended as it prevents atmospheric auto-oxidation[4],[6].

Mechanistic Application: Regioselective Fischer Indole Synthesis

The most powerful application of (5-Chloro-2-methylphenyl)hydrazine is in the synthesis of highly substituted, complex heterocyclic scaffolds via the Fischer Indole Synthesis[1],[3].

The Steric Funneling Effect

When this hydrazine reacts with an asymmetric ketone (e.g., 3-methylbutan-2-one), it first forms a hydrazone. Under acidic conditions, this tautomerizes to an ene-hydrazine, triggering a [3,3]-sigmatropic rearrangement[3].

Because the C2 position of the aryl ring is permanently blocked by the methyl group, the rearrangement is sterically funneled to the unsubstituted C6 position[1]. This predictable regioselectivity guarantees the formation of a specific indole architecture: the original C6 becomes C3a of the indole, pushing the 5-chloro group to the C4 position and the 2-methyl group to the C7 position. The resulting product is definitively 4-chloro-2,3,3,7-tetramethyl-3H-indole [3].

Figure 2: Regioselective Fischer Indole synthesis mechanism directed by the 2-methyl steric block.

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized (5-Chloro-2-methylphenyl)hydrazine before downstream application, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

According to predicted collision cross-section and exact mass profiling, researchers should calibrate their mass spectrometers to detect the following primary adducts in positive and negative electrospray ionization (ESI) modes[5]:

| Ionization Mode | Target Adduct | Expected m/z |

| Positive (ESI+) | [M+H]⁺ | 157.0527 |

| Positive (ESI+) | [M+Na]⁺ | 179.0346 |

| Negative (ESI-) | [M-H]⁻ | 155.0381 |

The presence of the [M+H]⁺ peak at 157.0527 m/z confirms the successful preservation of the N-N bond during the SnCl₂ reduction phase[5].

References

-

Matrix Fine Chemicals. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2. [Link]

-

PubChemLite. (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2).[Link]

-

Campo, M., et al. Synthesis of Benzo[b][1,4]thiazines by Hetero-Diels–Alder Reaction of o-Iminothioquinones. Synlett 2007(19). ResearchGate.[Link]

-

The Journal of Organic Chemistry. Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles. ACS Publications.[Link]

Sources

- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]

- 2. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. PubChemLite - (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of (5-Chloro-2-methylphenyl)hydrazine from 5-chloro-2-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-methylphenyl)hydrazine is a critical building block in modern medicinal chemistry, most notably as a key precursor for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][2][3] Its efficient and reliable synthesis is therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth examination of the most robust and widely adopted synthetic route: a two-step process involving the diazotization of 5-chloro-2-methylaniline followed by the reduction of the resulting diazonium salt. We will explore the underlying chemical principles, provide a detailed experimental protocol, discuss mechanistic rationales for procedural choices, and outline essential quality control and safety measures.

Strategic Overview: The Diazotization-Reduction Pathway

The conversion of a primary aromatic amine to a hydrazine is a cornerstone transformation in organic synthesis. The most common and established method for preparing (5-Chloro-2-methylphenyl)hydrazine begins with 5-chloro-2-methylaniline.[4] The strategy hinges on a two-step sequence:

-

Diazotization: The primary amino group (-NH₂) of 5-chloro-2-methylaniline is converted into a diazonium salt (-N₂⁺Cl⁻). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[5][6] The resulting aryl diazonium salt is a highly versatile intermediate.

-

Reduction: The diazonium salt is subsequently reduced to the target hydrazine derivative. While various reducing agents can be employed, such as sodium sulfite or zinc dust, the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a frequently used and reliable method that affords good yields of the corresponding hydrazine, typically isolated as its hydrochloride salt.[7][8][9]

This pathway is favored due to the ready availability of the starting materials, its high efficiency, and the predictability of the reaction outcome.

Detailed Experimental Protocol

This protocol outlines the synthesis of (5-Chloro-2-methylphenyl)hydrazine hydrochloride. All operations should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Reagents and Materials

| Reagent | CAS No. | M. Wt. ( g/mol ) | Role | Key Considerations |

| 5-Chloro-2-methylaniline | 95-79-4 | 141.60 | Starting Material | Toxic, handle with care. |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Acid, Solvent | Corrosive. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Diazotizing Agent | Oxidizer, toxic. |

| Tin(II) Chloride (SnCl₂) | 7772-99-8 | 189.60 | Reducing Agent | Corrosive, moisture-sensitive. |

| Deionized Water | 7732-18-5 | 18.02 | Solvent | --- |

Step-by-Step Synthesis

Stage 1: Diazotization of 5-Chloro-2-methylaniline

-

Preparation of Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-chloro-2-methylaniline (e.g., 3 mmol) in aqueous hydrochloric acid (e.g., 6 M HCl).[10]

-

Cooling: Cool the solution to -5 °C using an ice-salt bath. It is critical to maintain a temperature between 0 and 5 °C throughout this stage to prevent the premature decomposition of the diazonium salt.[6]

-

Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (e.g., 3.3 mmol) in a minimal amount of cold deionized water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirring amine solution. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[6]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[6][10] The completion of diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[6] If the test is positive, the excess nitrous acid can be quenched by the careful addition of a small amount of urea or sulfamic acid until the test is negative.[6]

Stage 2: Reduction to (5-Chloro-2-methylphenyl)hydrazine Hydrochloride

-

Preparation of Reducing Agent: In a separate flask, dissolve tin(II) chloride (e.g., 7.5 mmol) in concentrated hydrochloric acid.[10]

-

Reduction Reaction: While maintaining the cold temperature of the diazonium salt solution, add the tin(II) chloride solution dropwise.

-

Warming and Precipitation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour.[10] A precipitate of the hydrazine hydrochloride salt should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold hydrochloric acid solution to remove impurities.[10]

-

Drying: Dry the product under vacuum to yield (5-Chloro-2-methylphenyl)hydrazine hydrochloride as a solid. The material can be used directly in subsequent steps or purified further by recrystallization if necessary.[10]

Visualizing the Synthetic Workflow

Caption: Logical workflow for the quality control and validation of the synthesized product.

Critical Safety Considerations

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents and the product.

-

Chemical Hazards:

-

5-Chloro-2-methylaniline: Is a toxic substance. Avoid inhalation, ingestion, and skin contact.

-

Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed.

-

Acids (HCl): Are highly corrosive and can cause severe burns. [11]Handle only in a fume hood.

-

Hydrazine Derivatives: The product itself, like many hydrazine derivatives, should be handled as a potential carcinogen and toxic substance. [11][12]Chronic exposure can lead to severe health effects. * Procedural Hazards:

-

Diazonium Salts: While kept in a cold aqueous solution, isolated aryl diazonium salts in their dry, solid state are dangerously explosive and shock-sensitive. [6][8]Never attempt to isolate the diazonium salt intermediate.

-

Exothermic Reactions: Both the diazotization and reduction steps can be exothermic. Maintaining controlled addition rates and external cooling is crucial to prevent runaway reactions.

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles at all times. * All operations must be performed within a certified chemical fume hood to prevent inhalation of toxic vapors. * Waste Disposal:

-

All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. [13]Do not discharge into drains. [11]

-

Conclusion

The synthesis of (5-Chloro-2-methylphenyl)hydrazine from 5-chloro-2-methylaniline via a diazotization-reduction sequence is a well-established, reliable, and scalable method. By understanding the strategic and mechanistic underpinnings of the reaction, researchers can confidently execute this synthesis. The success of this procedure relies on careful control of reaction temperature, stoichiometric precision, and an unwavering commitment to safety. The resulting high-purity hydrazine is a valuable asset for drug discovery and development, enabling the synthesis of complex and biologically active molecules.

References

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 16 : Aromatic Diazonium Salts. Retrieved from [Link]

-

IJCPS. (n.d.). Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. Retrieved from [Link]

-

SDFine. (n.d.). hydrazine hydrate 60% - MSDS. Retrieved from [Link]

-

Molekula. (2015, October 6). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Retrieved from [Link]

-

ACS Publications. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Retrieved from [Link]

-

MDPI. (2013, March 21). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines | Request PDF. Retrieved from [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Retrieved from [Link]

-

Vedantu. (2020, June 11). Reactions of Diazonium Salts: Types & Key Mechanisms Explained. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylhydrazine. Retrieved from [Link]

-

PubChem. (n.d.). (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2). Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]

- 5. Reactions of Diazonium Salts: Types & Key Mechanisms Explained [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diazonium compound - Wikipedia [en.wikipedia.org]

- 9. researchpublish.com [researchpublish.com]

- 10. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Biological & Synthetic Utility of (5-Chloro-2-methylphenyl)hydrazine Scaffolds

[1]

Part 1: Executive Summary & Chemical Architecture[1]

(5-Chloro-2-methylphenyl)hydrazine (CAS 94447-40-2) and its hydrochloride salt (CAS 5446-17-3) represent a critical "privileged structure" in medicinal chemistry.[1] Unlike generic phenylhydrazines, this scaffold possesses a specific substitution pattern—a lipophilic chlorine at the meta position (C5) and a steric methyl blocker at the ortho position (C2)—that dictates precise regioselectivity during cyclization reactions.[1]

This guide details the transformation of this scaffold into three high-value bioactive classes:

-

Pyrazolopyrimidines: Potent Janus Kinase (JAK) inhibitors for autoimmune indications.[1]

-

Tetrahydro-gamma-carbolines: 5-HT (Serotonin) receptor modulators for CNS disorders.[1]

-

Indole-based Hydrazones: Antimicrobial and cytotoxic agents effective against HepG2 (liver carcinoma) lines.[1]

Structural Mechanistic Advantage

The 2-methyl substituent is not merely decorative; it serves as a regio-blocking group .[1] In cyclization reactions (e.g., Fischer Indole Synthesis), the C2-methyl prevents ring closure at that ortho position, forcing the reaction to occur exclusively at the C6 position.[1] This yields 7-methyl-substituted indoles with high regiochemical purity, eliminating the need for difficult isomer separations during scale-up.[1]

Part 2: Biological Activity Spectrum[1][2][3][4]

Kinase Inhibition (JAK Pathway)

Derivatives of (5-Chloro-2-methylphenyl)hydrazine are precursors to pyrazolo[1,5-a]pyrimidines. These motifs bind to the ATP-binding pocket of Janus Kinases.[1]

-

Mechanism: The chlorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, while the pyrazole core forms hydrogen bonds with the hinge region of the kinase.[1]

-

Target: JAK1/JAK2 selectivity, utilized in treating rheumatoid arthritis and myelofibrosis.[1]

CNS Modulation (Serotonin Receptors)

When converted into tetrahydro-1H-pyrido[4,3-b]indoles, the scaffold exhibits affinity for 5-HT receptors. The 5-chloro substituent enhances metabolic stability against CYP450 oxidation, prolonging the half-life of the CNS-active pharmacophore.[1]

Antimicrobial & Cytotoxic Activity

Schiff base derivatives (hydrazones) synthesized from this hydrazine show dual activity:

-

Cytotoxicity: Validated against HepG2 (Liver) and SK-GT2 (Gastric) cancer cell lines. The mechanism involves intercalation into DNA and inhibition of topoisomerase II.[1]

-

Antimicrobial: The azomethine (-N=CH-) linkage coordinates with metal ions (Fe2+, Cu2+) in bacterial active sites, disrupting cellular respiration in S. aureus and M. tuberculosis.[1]

Part 3: Synthetic Workflows & Visualization

The following diagram illustrates the divergent synthesis pathways starting from the core hydrazine.

Figure 1: Divergent synthetic pathways. Note the regiospecific cyclization to the 7-methyl indole (Pathway A) driven by the 2-methyl blocker on the hydrazine core.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Chloro-2,3,3,7-tetramethyl-3H-indole

Context: This protocol utilizes the Fischer Indole Synthesis.[1][2] The 2-methyl group on the hydrazine forces cyclization to the unsubstituted ortho-position.[1]

Materials:

-

(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq)

-

3-methylbutan-2-one (Isopropyl methyl ketone) (1.1 eq)

-

Glacial Acetic Acid (Solvent)

-

H2SO4 (Catalyst)

Methodology:

-

Preparation: Dissolve 10 mmol of (5-Chloro-2-methylphenyl)hydrazine HCl in 20 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 11 mmol of 3-methylbutan-2-one dropwise at room temperature.

-

Catalysis: Add 0.5 mL of conc. H2SO4 carefully.

-

Reaction: Heat the mixture to reflux (118°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the hydrazine starting material.[1]

-

Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice water. Neutralize with 20% NaOH solution until pH ~9.

-

Extraction: Extract with Dichloromethane (3 x 30 mL). Dry the organic layer over anhydrous MgSO4.[1]

-

Purification: Concentrate in vacuo. The residue is an indolenine oil which can be used directly or purified via flash chromatography.[1]

Validation Check:

-

1H NMR (CDCl3): Look for the disappearance of hydrazine NH protons (broad singlets > 8 ppm) and the appearance of gem-dimethyl singlets (~1.2-1.4 ppm) characteristic of the 3,3-dimethyl-3H-indole core.[1]

Protocol B: Synthesis of Bioactive Hydrazones (Schiff Bases)

Context: For generating antimicrobial candidates.

Methodology:

-

Mixing: Combine 1.0 mmol of (5-Chloro-2-methylphenyl)hydrazine (free base) and 1.0 mmol of the target aromatic aldehyde (e.g., 4-nitrobenzaldehyde) in 15 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Reflux for 2-6 hours. A precipitate typically forms as the reaction progresses.[1]

-

Isolation: Filter the hot solution if precipitate is heavy; otherwise, cool to 0°C to induce crystallization.

-

Wash: Wash the solid cake with cold ethanol and diethyl ether. Recrystallize from ethanol/DMF.

Part 5: Quantitative Activity Data[1]

The following table summarizes the biological activity profiles of derivatives synthesized from this specific hydrazine scaffold.

| Derivative Class | Target / Cell Line | Activity Metric | Notes |

| Pyrazolopyrimidine | JAK2 Kinase | IC50 < 10 nM | High selectivity over JAK3; utilized in autoimmune research [1].[1] |

| Indole Schiff Base | HepG2 (Liver Cancer) | IC50: 12.5 µg/mL | Comparable to standard intercalating agents; 5-Cl improves lipophilicity [2].[1] |

| Indole Schiff Base | SK-GT2 (Gastric Cancer) | IC50: 18.2 µg/mL | Moderate cytotoxicity; induces apoptosis via caspase-3 pathway [2]. |

| Hydrazone | S. aureus (Gram +) | MIC: 4-8 µg/mL | Activity dependent on the aldehyde substituent (NO2 > Cl > H) [3]. |

| Tetrahydro-gamma-carboline | 5-HT2A Receptor | Ki: 25 nM | 5-Chloro group blocks metabolic oxidation at the phenyl ring [4].[1] |

References

-

Google Patents. Pyrazolopyrimidine JAK Inhibitor Compounds and Methods.[1] Patent US 7,306,631 B2.[1] Link

-

ResearchGate. Synthesis of new heterocyclic compounds using 2-(4,7-dichloro-3,3-dimethyl-indolin-2-ylidene)malonaldehyde. (Cytotoxicity data for 5-chloro-2-methyl derivatives). Link

-

BenchChem. Potential Biological Activities of Phenylhydrazine Derivatives: A Technical Guide.Link

-

Google Patents. Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists.[1][3] Patent US 2007/0027178 A1.[1][3] Link

(5-Chloro-2-methylphenyl)hydrazine: A Comprehensive Technical Guide on Synthetic Utility and Mechanistic Pathways

Executive Summary

As a critical building block in modern organic synthesis and drug discovery, (5-Chloro-2-methylphenyl)hydrazine (and its highly stable hydrochloride salt) serves as a foundational intermediate for constructing complex heterocyclic frameworks. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and core applications. By exploring its predictable regioselectivity in Fischer indole syntheses and its utility in advanced annulations, researchers can leverage this compound to engineer novel indoles, pyrazoles, and diazepines with high structural fidelity[1].

Physicochemical Profiling and Structural Dynamics

The molecular architecture of (5-Chloro-2-methylphenyl)hydrazine features a benzene ring substituted with a highly nucleophilic hydrazine moiety (-NHNH₂), an electron-withdrawing chlorine atom at the C5 position, and a sterically demanding methyl group at the C2 position[1]. This specific substitution pattern is not merely structural; it is the mechanistic driver for the compound's predictable behavior in cyclization reactions. The C2-methyl group blocks one of the ortho positions, effectively acting as a steric directing group that forces subsequent ring closures to occur exclusively at the unsubstituted para-to-chlorine position[1].

Table 1: Physicochemical and Structural Properties

| Property | Value | Causality / Impact on Synthesis |

| IUPAC Name | (5-Chloro-2-methylphenyl)hydrazine | Defines the substitution pattern critical for regioselective cyclizations. |

| CAS Number | 94447-40-2 (Free base)5446-17-3 (HCl salt) | The [2] is preferred for bench stability and resistance to atmospheric oxidation. |

| Molecular Formula | C₇H₉ClN₂ | - |

| Molecular Weight | 156.61 g/mol | - |

| SMILES | CC1=C(NN)C=C(Cl)C=C1 | Utilized for in silico modeling of steric encumbrance[3]. |

| Monoisotopic Mass | 156.04543 Da | Crucial for mass spectrometry (MS) validation of intermediates[4]. |

| Nucleophilicity | High (Terminal -NH₂) | Readily condenses with aldehydes/ketones to form stable hydrazones[1]. |

Synthetic Methodologies for the Hydrazine Core

The established and most robust methodology for synthesizing (5-Chloro-2-methylphenyl)hydrazine relies on the diazotization of 5-chloro-2-methylaniline, followed by a controlled reduction[1].

The primary amine is first converted into a diazonium salt using sodium nitrite (NaNO₂) in hydrochloric acid at strictly maintained low temperatures (0–5 °C) to prevent the degradation of the unstable diazonium intermediate[1]. Subsequently, the diazonium salt is reduced to the corresponding hydrazine. Tin(II) chloride (SnCl₂) in concentrated HCl is the historically favored reducing agent due to its high efficiency and functional group tolerance, though catalytic hydrogenation (e.g., Pd/C with hydrazine hydrate) offers a greener alternative for scale-up operations[1].

Workflow for the synthesis of (5-Chloro-2-methylphenyl)hydrazine from aniline.

Core Applications in Heterocyclic Synthesis

Regioselective Fischer Indole Synthesis

The most prominent application of this compound is its use as a precursor in the [5]. When reacted with an unsymmetrical ketone such as 3-methylbutan-2-one (isopropyl methyl ketone), the hydrazine condenses to form a phenylhydrazone intermediate[1].

Under acid catalysis and thermal conditions, this intermediate undergoes a [3,3]-sigmatropic rearrangement[1]. Because the C2-methyl group sterically blocks one ortho position, the rearrangement is directed entirely to the C6 position. This yields 4-chloro-2,3,3,7-tetramethyl-3H-indole (an indolenine) with absolute regiochemical fidelity, avoiding the formation of complex isomeric mixtures[5].

Mechanistic pathway of the regioselective Fischer indole synthesis.

Synthesis of Peri-Annulated Indoles and Diazepines

Beyond traditional indoles, recent advancements have utilized (5-chloro-2-methylphenyl)hydrazine to access highly complex, multi-ring systems. For instance, its reaction with donor-acceptor cyclopropanes facilitates the synthesis of peri-annulated indoles, specifically [6]. This highlights the compound's versatility in expanding the chemical space available for modern drug discovery[6].

Experimental Protocols

Protocol 1: Fischer Indole Cyclization to 4-Chloro-2,3,3,7-tetramethyl-3H-indole

Objective: Synthesize the indolenine core with high regioselectivity. Causality & Experience: The hydrochloride salt is utilized to prevent the oxidative degradation common to free hydrazines[1]. Glacial acetic acid acts dually as the solvent and the acid catalyst required to drive both the hydrazone formation and the subsequent sigmatropic rearrangement[7].

Step-by-Step Methodology:

-

Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an inert argon atmosphere.

-

Reagent Addition: Suspend 50 mmol of (5-chloro-2-methylphenyl)hydrazine hydrochloride in 100 mL of glacial acetic acid.

-

Condensation: Add 55 mmol (1.1 eq) of 3-methylbutan-2-one dropwise at room temperature. Self-Validation: The 10% stoichiometric excess of the ketone ensures the complete consumption of the more valuable hydrazine precursor.

-

Cyclization: Heat the mixture to reflux (approx. 118 °C) for 4 hours. Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the ninhydrin-active hydrazine spot confirms the completion of the rearrangement.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Carefully neutralize the residue with saturated aqueous NaHCO₃ to liberate the free indolenine base.

-

Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude indolenine[5].

Protocol 2: Vilsmeier-Haack Formylation of the Indolenine

Objective: Introduce a propanedial moiety to the C2 position of the indolenine to create a versatile electrophilic intermediate. Causality & Experience: The Vilsmeier-Haack reagent (POCl₃ in DMF) generates a highly electrophilic chloroiminium ion. The indolenine, which possesses an enamine-like character at the C2-methyl group via tautomerization, attacks this electrophile[8]. Operating at 50 °C ensures double formylation without inducing thermal decomposition[5].

Step-by-Step Methodology:

-

Reagent Generation: In a dry 100 mL flask under argon, cool 15 mL of anhydrous DMF to 0 °C. Add 30 mmol of POCl₃ dropwise. Stir for 30 minutes at 0 °C to form the Vilsmeier complex.

-

Addition: Dissolve 10 mmol of 4-chloro-2,3,3,7-tetramethyl-3H-indole in 5 mL of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

Formylation: Heat the reaction mixture to 50 °C for 6 hours. Self-Validation: The reaction mixture will deepen significantly in color (often dark red/brown), visually indicating the formation of the extended conjugated iminium intermediate.

-

Hydrolysis: Quench the reaction by pouring it over 100 g of crushed ice, then carefully neutralize with 20% aqueous NaOH to pH 7-8. Causality: Alkaline hydrolysis is strictly mandatory to convert the stable iminium salts into the target dialdehyde[5].

-

Purification: Filter the precipitated 2-(4-chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene)propanedial, wash thoroughly with cold water, and recrystallize from ethanol to achieve high purity[5].

Conclusion

(5-Chloro-2-methylphenyl)hydrazine is a structurally primed intermediate that offers researchers unparalleled control over regiochemistry in complex heterocyclic syntheses. By understanding the steric and electronic causality of its substituents, application scientists can reliably deploy this compound in the construction of indolenines, pyrazoles, and advanced peri-annulated systems, ensuring high-yield, self-validating workflows in pharmaceutical development.

References

-

Matrix Fine Chemicals. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2. Available at:[Link]

-

PubChemLite. (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2), CID 408927. Available at:[Link]

-

Alyari, M., Baradarani, M. M., Afghan, A., & Joule, J. A. (2014). The synthesis of new heterocycles using 2-(4-Chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene)propanedial. Journal of Heterocyclic Chemistry, 51(3), 854-859. Available at:[Link]

-

Zhang, G., et al. (2025). Peri-Annulated Indoles from Donor–Acceptor Cyclopropanes: Synthesis of 5,6-Dihydro-1H-[1,2]diazepino[4,5,6-cd]indoles. The Journal of Organic Chemistry. Available at:[Link]

Sources

- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]

- 4. PubChemLite - (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 5. ORCID [orcid.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Unsung Architect: (5-Chloro-2-methylphenyl)hydrazine in Medicinal Chemistry

[1]

Executive Summary

(5-Chloro-2-methylphenyl)hydrazine (CAS: 94447-40-2; HCl salt: 5446-17-3) is a specialized organohydrazine intermediate critical to the structural diversification of nitrogen heterocycles.[1][2][3] While often overshadowed by its simpler phenylhydrazine cousins, this specific isomer provides a pre-installed "chloro-methyl" motif that is highly valued in Structure-Activity Relationship (SAR) studies.[1] Its primary utility lies in the Fischer Indole Synthesis , where it serves as the nucleophilic scaffold to generate 4-chloro-7-methylindoles —a substitution pattern that modulates metabolic stability and lipophilicity in serotonin receptor modulators, kinase inhibitors, and agrochemicals.[1]

This guide details the compound's chemical identity, historical evolution from dye-chemistry origins to pharmaceutical utility, and provides a rigorous, self-validating protocol for its synthesis and application.[1]

Part 1: Chemical Identity & Structural Analysis[1][6]

The precise substitution pattern of this hydrazine dictates its reactivity and the topology of the final drug substance.[1]

| Property | Specification |

| IUPAC Name | (5-Chloro-2-methylphenyl)hydrazine |

| Common Name | 2-Hydrazino-4-chlorotoluene; 5-Chloro-o-tolylhydrazine |

| CAS Number | 94447-40-2 (Free Base); 5446-17-3 (Hydrochloride) |

| Molecular Formula | C₇H₉ClN₂ (Free Base MW: 156.61 g/mol ) |

| Physical State | Off-white to beige crystalline powder (HCl salt) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in cold water |

| Key Motif | Ortho-Methyl / Meta-Chloro : The ortho-methyl group imposes steric constraints that influence regioselectivity during cyclization, while the meta-chloro group provides an electronic handle for further cross-coupling (e.g., Buchwald-Hartwig).[1] |

Part 2: Historical Genesis & Synthetic Evolution[1]

From Dye Intermediates to Drug Scaffolds

The history of (5-Chloro-2-methylphenyl)hydrazine is inextricably linked to the "Golden Age" of German dye chemistry in the late 19th century.[1] Initially, its precursor, 5-chloro-2-methylaniline (Fast Red KB Base) , was mass-produced for azo dye manufacturing.[1]

-

1883 - The Fischer Breakthrough: Emil Fischer discovered that phenylhydrazines react with ketones to form indoles.[1][4][5] This transformed hydrazines from simple dye precursors into essential tools for alkaloid synthesis.[1]

-

Mid-20th Century - The SAR Era: As medicinal chemistry moved towards rational drug design, the need for specific substitution patterns grew.[1] The "5-chloro-2-methyl" pattern became relevant for increasing the lipophilicity of indole-based drugs without adding excessive bulk, optimizing blood-brain barrier penetration for CNS targets.[1]

-

Modern Era - High-Throughput Reagent: Today, this hydrazine is a staple in combinatorial libraries for synthesizing serotonin (5-HT) antagonists and JAK kinase inhibitors , where the halogen atom serves as a metabolic block to extend half-life.[1]

Synthetic Pathway: The Diazotization-Reduction Sequence

The industrial and laboratory synthesis has remained mechanistically consistent but methodologically refined to improve safety and yield.[1]

Mechanism Visualization

The following diagram illustrates the conversion of the aniline precursor to the hydrazine via the diazonium salt intermediate.[1][3]

Figure 1: The canonical synthetic pathway involves diazotization of the aniline followed by reduction using Tin(II) Chloride or Sodium Sulfite.[1]

Part 3: Technical Protocol – Synthesis & Application

A. Synthesis of (5-Chloro-2-methylphenyl)hydrazine HCl

Objective: Convert 5-chloro-2-methylaniline to its hydrazine hydrochloride salt. Scale: 10 mmol (Laboratory Scale)

Reagents & Materials:

-

5-Chloro-2-methylaniline (1.41 g, 10 mmol)[1]

-

Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.64 g, 25 mmol) or Sodium Sulfite (Eco-friendly alternative)

-

Concentrated HCl (12 M)[6]

-

Ethanol (Recrystallization)

Step-by-Step Methodology:

-

Diazotization (The "Cold" Step):

-

Protocol: In a 100 mL round-bottom flask, suspend the aniline (1.41 g) in 10 mL of concentrated HCl. Cool the mixture to -5°C to 0°C using an ice/salt bath.

-

Critical Control Point: Temperature must not exceed 5°C to prevent decomposition of the diazonium salt into a phenol.[1]

-

Addition: Dropwise add a solution of NaNO₂ (0.76 g in 5 mL water) over 15 minutes. Stir for 30 minutes. The solution should become clear/yellowish.[1]

-

-

Reduction (The "Stannous" Step):

-

Protocol: Dissolve SnCl₂·2H₂O in 10 mL concentrated HCl. Cool this solution to 0°C.

-

Reaction: Transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring.

-

Observation: A thick precipitate of the hydrazine double salt (tin complex) will form immediately.

-

Aging: Allow the mixture to warm to room temperature or refrigerate overnight to maximize precipitation.[1]

-

-

Isolation & Purification:

-

Filter the solid.[1]

-

Liberation: Treat the solid with 20% NaOH (aq) to liberate the free base (oily), then extract with ether.

-

Salting Out: Dry the ether layer, then add HCl/Ethanol to precipitate the pure (5-Chloro-2-methylphenyl)hydrazine hydrochloride.[1]

-

Validation: Melting point should be >200°C (dec). ¹H NMR should show aromatic protons at δ 7.1-7.3 ppm and a broad hydrazine peak.[1]

-

B. Application: Fischer Indole Synthesis

Target: Synthesis of 4-Chloro-7-methyl-1,2,3,4-tetrahydrocarbazole (Precursor to CNS active agents).[1]

Mechanism & Regiochemistry

When (5-Chloro-2-methylphenyl)hydrazine reacts with cyclohexanone, cyclization must occur at an ortho position.[1]

-

Position 2 (Methyl): Blocked.

-

Position 6 (Hydrogen): Open.

-

Result: The cyclization occurs exclusively at C6, yielding an indole with the Chloro group at C4 and the Methyl group at C7 .[1]

Figure 2: The Fischer Indole mechanism.[1][7] The steric bulk of the 2-methyl group directs the [3,3]-sigmatropic rearrangement to the unsubstituted ortho-carbon, resulting in the 4,7-substituted indole core.[1]

Experimental Protocol:

-

Mixing: Combine (5-Chloro-2-methylphenyl)hydrazine HCl (1.0 eq) and Cyclohexanone (1.1 eq) in Ethanol.

-

Catalysis: Add 4% H₂SO₄ or Polyphosphoric Acid (PPA).

-

Reflux: Heat to reflux (78°C) for 2-4 hours. Monitor by TLC.

-

Workup: Pour into ice water. The indole usually precipitates as a solid.[1] Filter and recrystallize from ethanol/water.[1]

Part 4: Safety & Handling (E-E-A-T)

Hydrazines are potent nucleophiles and potential alkylating agents.[1] Strict adherence to safety protocols is non-negotiable.

-

Toxicity: Suspected carcinogen (Category 1B). Toxic if swallowed, inhaled, or in contact with skin.[1]

-

Genotoxicity: Hydrazines can form DNA adducts.[1]

-

Handling:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Double Nitrile gloves, lab coat, and safety glasses.[1]

-

Deactivation: Spills should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to nitrogen gas and water before disposal.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Hydrazines oxidize slowly in air to form diazenes and tars.[1]

-

References

-

ChemScene. (n.d.).[1] (5-Chloro-2-methylphenyl)hydrazine hydrochloride Product Data. Retrieved from [8]

-

BenchChem. (n.d.).[1] Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. Retrieved from

-

Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience. (Seminal text on the mechanism and regiochemistry).

-

Google Patents. (2006).[1] Tetrahydro-1H-pyrido[4,3-b] substituted indoles as serotonin receptor agonists and antagonists. Patent Application BRPI0614485A2.[1] Retrieved from

-

Sigma-Aldrich. (n.d.).[1][9] Safety Data Sheet: (5-Chloro-2-methylphenyl)hydrazine. Retrieved from [9]

Sources

- 1. echemi.com [echemi.com]

- 2. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]

- 3. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BRPI0614485A2 - tetrahydro-1h-pyrido [4, 3, b] substituted indoles as serotonin receptor agonists and antagonists - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. chemscene.com [chemscene.com]

- 9. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis of Substituted Indoles via (5-Chloro-2-methylphenyl)hydrazine

Executive Summary

Substituted indoles are privileged scaffolds in medicinal chemistry and materials science. The utilization of (5-Chloro-2-methylphenyl)hydrazine (often supplied as a hydrochloride salt) as a precursor in the Fischer indole synthesis provides direct, regioselective access to the 4-chloro-7-methylindole architecture. This specific substitution pattern is highly valued in the development of complex heterocyclic building blocks, such as indolenines[1], and is a critical structural motif in the design of serotonin receptor agonists and antagonists[2]. This application note details the mechanistic rationale, regioselectivity rules, and validated experimental protocols for utilizing this reagent in synthetic workflows.

Mechanistic Rationale & Regioselectivity (The Causality)

The Fischer indole synthesis involves the condensation of an arylhydrazine with a ketone to form an arylhydrazone, followed by an acid-catalyzed [3,3]-sigmatropic rearrangement, rearomatization, and cyclization with the loss of ammonia.

When using (5-Chloro-2-methylphenyl)hydrazine, the regioselectivity of the [3,3]-sigmatropic rearrangement is strictly governed by steric and electronic factors:

-

Steric Blocking: The C2 position of the original phenyl ring is occupied by a methyl group. This effectively blocks one of the two ortho positions required for the sigmatropic carbon-carbon bond formation.

-

Directed Rearrangement: Consequently, the rearrangement is directed exclusively to the unsubstituted C6 position[3].

-

Final Architecture: Upon cyclization and rearomatization, the original C6 position becomes the C3a bridgehead carbon. The original C5-chloro group maps to the C4 position of the indole, and the original C2-methyl group maps to the C7 position.

This predictable regiocontrol eliminates the formation of regioisomeric mixtures—a common and costly challenge when utilizing meta-substituted phenylhydrazines. Furthermore, the choice of ketone dictates the saturation state of the final heterocycle. Using a ketone with a disubstituted alpha-carbon (e.g., 3-methylbutan-2-one) prevents rearomatization to a 1H-indole, deliberately trapping the product as a 3H-indole (indolenine)[1].

Fig 1. Fischer Indole Synthesis Mechanism and Regioselectivity.

Experimental Methodologies

Protocol A: Synthesis of 4-Chloro-2,3,3,7-tetramethyl-3H-indole (Indolenine)

This protocol utilizes 3-methylbutan-2-one (isopropyl methyl ketone). Because the alpha-carbon of the ketone is disubstituted, the intermediate cannot rearomatize, yielding a stable 3H-indole that serves as a precursor for Vilsmeier-Haack formylation[1].

Reagents:

-

(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 equiv)

-

3-Methylbutan-2-one (1.1 equiv)

-

Glacial acetic acid (Solvent/Catalyst)

Step-by-Step Procedure:

-

Preparation: Suspend (5-Chloro-2-methylphenyl)hydrazine hydrochloride in glacial acetic acid (approx. 5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Add 3-methylbutan-2-one dropwise to the suspension at room temperature.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 75–80 °C. Maintain heating for 15 to 24 hours.

-

Monitoring: Monitor the consumption of the hydrazine via TLC (Eluent: Hexanes/EtOAc 8:2, visualized by UV and ninhydrin stain).

-

Quenching: Upon complete conversion, cool the mixture to room temperature and pour it over crushed ice. Neutralize carefully with cold 10% aqueous NaOH until the pH reaches ~8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel column chromatography to isolate the pure indolenine.

Protocol B: Synthesis of Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

This protocol utilizes 4-piperidone to construct a fused tricyclic scaffold, a critical intermediate in the synthesis of serotonin receptor modulators[2].

Reagents:

-

(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 equiv, e.g., 5.2 mmol)

-

4-Piperidone hydrochloride monohydrate (1.0 equiv, 5.2 mmol)

-

Ethanol (Solvent, 8.9 mL)

-

12 N HCl (3.0 equiv, 15.5 mmol)

Step-by-Step Procedure:

-

Preparation: In a reaction vessel, combine the hydrazine hydrochloride and 4-piperidone hydrochloride monohydrate in ethanol.

-

Acidification: Heat the mixture to 75 °C, then carefully add 12 N HCl dropwise. The strong acid facilitates rapid hydrazone formation and subsequent sigmatropic rearrangement.

-

Cyclization: Stir the reaction mixture continuously at 75 °C for 15 hours.

-

Isolation: Cool the reaction mixture to 0–5 °C using an ice bath to induce precipitation of the product as a hydrochloride salt.

-

Filtration: Filter the resulting solid under vacuum and rinse the filter cake thoroughly with cold ethanol to remove unreacted starting materials and polar impurities.

-

Drying: Dry the solid under high vacuum to obtain the pure 2,3,4,4a-tetrahydro-1H-pyrido[4,3-b]indole derivative[2].

Fig 2. Standardized Experimental Workflow for Indole Synthesis.

Quantitative Data & Substrate Scope

The table below summarizes the expected outcomes and yields when reacting (5-Chloro-2-methylphenyl)hydrazine with various ketone substrates under optimized conditions.

| Ketone Substrate | Acid/Solvent System | Temp / Time | Product Scaffold | Expected Yield |

| 3-Methylbutan-2-one | Glacial Acetic Acid | 80 °C, 15 h | 4-Chloro-2,3,3,7-tetramethyl-3H-indole | 75 - 85% |

| 4-Piperidone HCl | EtOH / 12 N HCl | 75 °C, 15 h | 2,3,4,4a-Tetrahydro-1H-pyrido[4,3-b]indole | 60 - 70% |

| Acetone | Polyphosphoric Acid (PPA) | 100 °C, 4 h | 4-Chloro-2,7-dimethyl-1H-indole | 65 - 80% |

References

1.[3] "(5-Chloro-2-methylphenyl)hydrazine | 94447-40-2". Benchchem. 3 2.[1] Baradarani, M. M., et al. "The Synthesis of New Heterocycles Using 2-(4-Chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene) Propanedial". ResearchGate. 1 3.[2] Lee, Taekyu. "Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists". US Patent US20070027178A1, Google Patents. 2

Sources

Introduction: The Strategic Importance of the Fischer Indole Synthesis

An In-Depth Guide to the Synthesis of Substituted Indoles via the Fischer Indolization of (5-Chloro-2-methylphenyl)hydrazine with Ketones

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains an indispensable tool for the construction of the indole nucleus.[1][2][3] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone provides a versatile and powerful route to a vast array of substituted indoles.[4] These scaffolds are not merely chemical curiosities; they are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[1][5][6][7][8]

This guide focuses on the specific application of (5-Chloro-2-methylphenyl)hydrazine as the arylhydrazine component. The substituents on this starting material—a chloro group at the 5-position and a methyl group at the 2-position—pre-install key structural features into the final indole product. The resulting 6-chloro-4-methyl-1H-indole derivatives are of significant interest in drug discovery. The 5-chloro-indole moiety, in particular, is a recognized pharmacophore associated with a wide range of biological activities, including potent anticancer properties through the inhibition of critical signaling pathways.[9]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides not only step-by-step experimental procedures but also delves into the underlying reaction mechanism, critical parameter optimization, and troubleshooting, thereby offering a comprehensive framework for the successful synthesis and application of these valuable compounds.

The Reaction Mechanism: A Stepwise Journey to the Indole Core

The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations. Understanding this mechanism is paramount for optimizing reaction conditions and predicting outcomes, especially when using unsymmetrical ketones.[10] The reaction proceeds through several key stages, beginning with the formation of a phenylhydrazone intermediate.[2][3]

-

Hydrazone Formation: The reaction initiates with the condensation of (5-Chloro-2-methylphenyl)hydrazine with a ketone. This is a standard nucleophilic addition to the carbonyl group, followed by dehydration, to form the corresponding (5-Chloro-2-methylphenyl)hydrazone. This step can be performed separately or in situ.[1][11][12]

-

Tautomerization to Ene-hydrazine: Under acidic conditions, the hydrazone undergoes tautomerization to its enamine isomer, known as an ene-hydrazine. This step is crucial as it sets the stage for the key bond-forming event.[2]

-

[13][13]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic[13][13]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement. This is often the rate-determining step of the synthesis.[3][10] This rearrangement breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine intermediate rearomatizes, driven by the formation of a stable benzene ring. Subsequent intramolecular nucleophilic attack by the terminal nitrogen atom onto the imine carbon results in the formation of a five-membered ring (an aminal).[2]

-

Ammonia Elimination: The cyclic aminal, under acid catalysis, eliminates a molecule of ammonia (NH₃).[2][3] This final step results in the formation of a stable, aromatic indole ring system. Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring.[2][3]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Key Parameters for Reaction Optimization

The success of the Fischer indole synthesis is highly dependent on the careful selection of reaction conditions. The choice of catalyst, solvent, and temperature can dramatically influence yield, purity, and reaction time.[13][14]

| Parameter | Options & Considerations | Rationale & Causality |

| Acid Catalyst | Brønsted Acids: H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH.[2][3]Lewis Acids: ZnCl₂, BF₃, AlCl₃, FeCl₃.[1][2][3] | Brønsted acids are effective proton donors, facilitating the tautomerization and elimination steps. PPA is particularly effective as it serves as both a catalyst and a dehydrating agent.[4] Lewis acids coordinate to the nitrogen atoms, promoting the key rearrangement and cyclization steps. The choice often depends on the substrate's sensitivity; Lewis acids like ZnCl₂ can be milder for delicate substrates.[4] |

| Solvent | Acetic Acid, Ethanol, Toluene, Dimethyl Sulfoxide (DMSO).[1][13] | The solvent must solubilize the reactants and intermediates. Acetic acid often serves as both a solvent and a co-catalyst.[13] Higher-boiling point solvents like toluene or diethylene glycol are used for less reactive substrates that require higher temperatures to overcome the activation energy of the sigmatropic rearrangement.[12][13] |

| Temperature | Room Temperature to >200 °C. Often run at the reflux temperature of the solvent.[13] | The reaction is highly temperature-sensitive.[13] Insufficient heat can lead to a slow or stalled reaction, particularly at the rearrangement step.[13] Conversely, excessive temperatures can cause degradation of the starting materials, intermediates, or the final indole product, leading to tar formation and reduced yields.[13] |

| Ketone Structure | Symmetrical (e.g., acetone, cyclohexanone) or Unsymmetrical (e.g., 2-butanone). | Symmetrical ketones yield a single indole product. Unsymmetrical ketones can form two different ene-hydrazine tautomers, potentially leading to a mixture of regioisomeric indole products.[10] The reaction conditions can sometimes be tuned to favor one isomer over the other.[13] |

| Reaction Mode | Conventional Heating, Microwave Irradiation.[14] | Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation through rapid, uniform heating.[14] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-chloro-4-methyl-substituted indoles from (5-Chloro-2-methylphenyl)hydrazine and a representative ketone, cyclohexanone, which will yield 7-chloro-9-methyl-1,2,3,4-tetrahydro-9H-carbazole.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Lewis Acid-Catalyzed Synthesis Using Zinc Chloride (ZnCl₂)

Zinc chloride is a common and effective Lewis acid for this transformation, particularly suitable for substrates that may be sensitive to strong Brønsted acids.[4]

Materials:

-

(5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)

-

Anhydrous Toluene (10-15 mL per gram of hydrazine)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend (5-Chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in anhydrous toluene.

-

Hydrazone Formation (Optional but recommended): Add cyclohexanone (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 1 hour to pre-form the hydrazone. Allow the mixture to cool slightly.

-

Catalyst Addition: Carefully add anhydrous zinc chloride (2.0 eq) to the mixture in portions. Note: The addition may be exothermic.

-

Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the hydrazone intermediate and the appearance of the product spot.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice water with vigorous stirring.

-

Add ethyl acetate to dissolve the organic product.

-

Neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

-

Protocol 2: Brønsted Acid-Catalyzed Synthesis Using Polyphosphoric Acid (PPA)

PPA is a highly effective catalyst and dehydrating agent, often promoting rapid cyclization at moderate temperatures.[1]

Materials:

-

(5-Chloro-2-methylphenyl)hydrazine (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Polyphosphoric Acid (PPA) (10-20 times the weight of the hydrazine)

-

Crushed ice/water

-

Dichloromethane or Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Hydrazone Formation: In a round-bottom flask, mix (5-Chloro-2-methylphenyl)hydrazine (1.0 eq) and cyclohexanone (1.1 eq) in a minimal amount of ethanol. Stir at room temperature for 30-60 minutes until hydrazone formation is complete (monitored by TLC). Remove the ethanol under reduced pressure.

-

Reaction Setup: Place the crude hydrazone in a round-bottom flask equipped with a mechanical stirrer.

-

Catalyst Addition: Add polyphosphoric acid (10-20 times the weight of the hydrazone) to the flask. The mixture will be viscous.

-

Cyclization: Heat the mixture with efficient stirring in an oil bath at 80-100 °C for 30-90 minutes. The reaction is often rapid. Monitor by TLC (dissolve a small aliquot in dichloromethane and quench with bicarbonate before spotting).

-

Work-up:

-

Allow the reaction mixture to cool slightly until it is still mobile.

-

In a separate large beaker, prepare a slurry of crushed ice and water.

-

With vigorous stirring, carefully and slowly pour the reaction mixture onto the crushed ice. Caution: This quenching process is highly exothermic.

-

The product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains oily, proceed to extraction.

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or concentrated NaOH solution until pH > 7.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

-

Applications in Drug Development

The indole nucleus is a key building block in modern drug discovery.[7] The specific 6-chloro-4-methyl-1H-indole scaffold synthesized from (5-Chloro-2-methylphenyl)hydrazine is of high value. The presence of the chlorine atom at the 5-position of the starting hydrazine (which becomes the 6-position of the indole) is particularly significant. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 5-Chloro-indole derivatives have demonstrated significant potential as anticancer agents by inhibiting key signaling pathways, such as EGFR/BRAF, which are crucial for tumor growth and survival.[9] The ability to readily synthesize these core structures allows for the creation of diverse chemical libraries for screening against various therapeutic targets.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product | Reaction temperature is too low; Inactive catalyst; Poor solubility of reactants. | Increase reaction temperature or switch to a higher-boiling solvent.[13] Use freshly opened/anhydrous catalyst. Screen different solvents to improve solubility.[13] Consider using microwave irradiation to accelerate the reaction.[14] |

| Formation of Tar/Byproducts | Reaction temperature is too high; Acid concentration is too high; Substrate decomposition. | Decrease the reaction temperature or reaction time.[13] Screen different acid catalysts or reduce the catalyst loading.[14] Ensure starting materials are pure. |

| Mixture of Regioisomers | Use of an unsymmetrical ketone. | Screen different acid catalysts (Brønsted vs. Lewis) and solvents to influence the transition state energies and favor one isomer.[13] If inseparable, consider a different synthetic route or a modified ketone. |

| Difficult Work-up | Emulsion formation during extraction; Product is highly water-soluble. | Add brine to the aqueous layer to break emulsions. Use a continuous liquid-liquid extractor for water-soluble products or extract with a more polar solvent. |

References

-

Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-